BAY 60-7550

Descripción general

Descripción

Bay 60-7550 es un potente e inhibidor selectivo de la fosfodiesterasa de nucleótidos cíclicos de tipo 2 (PDE2). Es conocido por su alta selectividad y potencia, convirtiéndolo en un compuesto valioso en la investigación científica, particularmente en los campos de las enfermedades neurodegenerativas y los trastornos psiquiátricos .

Aplicaciones Científicas De Investigación

Bay 60-7550 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Enfermedades neurodegenerativas: Se utiliza para estudiar el papel de la PDE2 en las enfermedades neurodegenerativas y para desarrollar posibles intervenciones terapéuticas.

Trastornos psiquiátricos: El compuesto se investiga por su potencial para tratar trastornos psiquiátricos como la depresión, la ansiedad y la esquizofrenia.

Transducción de señales: This compound se utiliza para estudiar el papel del AMP cíclico y el GMP cíclico en las vías de transducción de señales.

Investigación farmacológica: Sirve como un compuesto de herramienta en la investigación farmacológica para comprender los mecanismos de la inhibición de la PDE2 y sus efectos en los procesos celulares.

Mecanismo De Acción

Bay 60-7550 ejerce sus efectos inhibiendo selectivamente la fosfodiesterasa de nucleótidos cíclicos de tipo 2 (PDE2). Esta inhibición conduce a un aumento de los niveles de AMP cíclico y GMP cíclico dentro de las células. Estos nucleótidos cíclicos actúan como mensajeros secundarios en varias vías de señalización, incluidas las involucradas en el aprendizaje, la memoria y la neuroprotección. La alta selectividad del compuesto para la PDE2A sobre otras isoformas de fosfodiesterasa se atribuye a sus interacciones de unión únicas dentro del sitio activo de la enzima .

Análisis Bioquímico

Biochemical Properties

BAY 60-7550 plays a crucial role in biochemical reactions by inhibiting PDE2, an enzyme responsible for the hydrolysis of cyclic nucleotides such as cAMP and cGMP. By inhibiting PDE2, this compound increases the levels of these cyclic nucleotides, thereby enhancing intracellular signaling pathways. The compound exhibits high selectivity for PDE2 over other phosphodiesterase isoforms, with IC50 values of 2.0 nM for bovine PDE2 and 4.7 nM for human PDE2 . This compound also interacts with other biomolecules, including guanylyl cyclase and adenylyl cyclase, further modulating cyclic nucleotide levels .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, the compound enhances memory and cognitive functions by increasing cAMP and cGMP levels, which activate downstream signaling pathways such as the cAMP-PKA-CREB and cGMP-PKG pathways . These pathways are crucial for synaptic plasticity, learning, and memory. Additionally, this compound has been shown to ameliorate cognitive impairments induced by beta-amyloid peptides in Alzheimer’s disease models by regulating the hypothalamus-pituitary-adrenal (HPA) axis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of PDE2, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of cAMP and cGMP, leading to increased levels of these cyclic nucleotides . The elevated cAMP and cGMP levels activate protein kinases such as PKA and PKG, which phosphorylate target proteins involved in gene expression, synaptic plasticity, and neuronal survival . This compound also enhances the expression of brain-derived neurotrophic factor (BDNF) and cyclic AMP response element-binding protein (CREB), further promoting neuronal health .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and remains effective for up to two years . In vitro studies have shown that this compound can upregulate cGMP and cAMP levels in cultured neurons within a short period, leading to immediate improvements in cellular function . Long-term studies in animal models have demonstrated that chronic administration of this compound can enhance cognitive functions and reduce neurodegeneration over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that doses ranging from 0.3 to 3 mg/kg can improve cognitive functions and reduce anxiety-like behaviors in rodents . Higher doses may lead to adverse effects such as nausea and vomiting, which are common side effects of PDE inhibitors . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cyclic nucleotide levels. By inhibiting PDE2, the compound prevents the breakdown of cAMP and cGMP, leading to their accumulation and activation of downstream signaling pathways . These pathways include the cAMP-PKA-CREB and cGMP-PKG pathways, which play essential roles in cellular processes such as gene expression, synaptic plasticity, and neuronal survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is soluble in DMSO and ethanol, allowing it to be effectively delivered to target cells . This compound can cross the blood-brain barrier, making it suitable for treating central nervous system disorders . Once inside the cells, the compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target enzymes, PDE2, to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

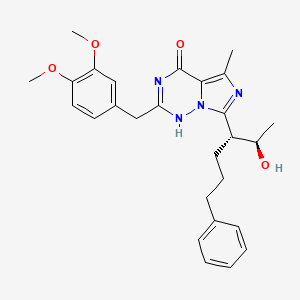

Bay 60-7550, formalmente conocido como 2-(3,4-Dimetoxibencil)-7-{(1R)-1-[(1R)-1-hidroxietil]-4-fenilbutil}-5-metilimidazo[5,1-f][1,2,4]triazin-4(3H)-ona, se sintetiza a través de una serie de reacciones químicas que implican la formación de la estructura central del imidazo[5,1-f][1,2,4]triazin-4(3H)-ona. La ruta sintética típicamente involucra los siguientes pasos:

Formación del núcleo de imidazo[5,1-f][1,2,4]triazin-4(3H)-ona: Esto se logra a través de la ciclización de precursores apropiados bajo condiciones controladas.

Introducción del grupo 3,4-dimetoxi-bencilo: Este paso involucra la alquilación de la estructura central con cloruro de 3,4-dimetoxi-bencilo.

Adición de los grupos hidroxietil y fenilbutil: Estos grupos se introducen a través de una serie de reacciones de sustitución, a menudo involucrando el uso de grupos protectores para asegurar la selectividad.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Bay 60-7550 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar óxidos correspondientes.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.

Sustitución: Se pueden llevar a cabo varias reacciones de sustitución para introducir diferentes grupos funcionales en la molécula.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se usan comúnmente.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se usan para reacciones de sustitución.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una gama de derivados .

Comparación Con Compuestos Similares

Bay 60-7550 se compara con otros compuestos similares, como:

EHNA (Eritro-9-(2-hidroxi-3-nonil)adenina): This compound es más de 100 veces más potente que la EHNA y es altamente selectivo para la PDE2A.

Citrato de sildenafilo: Mientras que el citrato de sildenafilo es un inhibidor de la PDE5, this compound es selectivo para la PDE2A, destacando su especificidad única.

Vinpocetina: La vinpocetina es un inhibidor de la PDE1, mientras que this compound inhibe selectivamente la PDE2A.

Estas comparaciones subrayan la singularidad de this compound en términos de su potencia y selectividad para la PDE2A, lo que lo convierte en una herramienta valiosa en la investigación científica .

Propiedades

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,32H,8,11-12,16H2,1-4H3,(H,29,30,33)/t18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTWFJKBZGMYCS-NQIIRXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)NC(=NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)NC(=NN2C(=N1)[C@@H](CCCC3=CC=CC=C3)[C@@H](C)O)CC4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649549 | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439083-90-6 | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(1R)-1-[(1R)-1-hydroxyethyl]-4-phenylbutyl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439083-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-60-7550 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439083906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-60-7550 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRN7LZK9TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of BAY 60-7550, and how does it interact with this target?

A: this compound selectively inhibits PDE2, an enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [, , ]. this compound binds to the active site of PDE2, preventing the hydrolysis of cAMP and cGMP []. This interaction leads to the accumulation of these cyclic nucleotides within cells [, ].

Q2: What are the downstream effects of PDE2 inhibition by this compound?

A: Inhibition of PDE2 by this compound leads to increased intracellular levels of cAMP and cGMP [, , ]. This increase in cyclic nucleotides activates downstream signaling pathways, including protein kinase A (PKA) and protein kinase G (PKG) [, , , , , ]. These kinases then phosphorylate various target proteins involved in a wide range of cellular processes, including:

- Vasodilation: this compound promotes vasodilation in pulmonary arteries, potentially by augmenting the effects of nitric oxide and prostacyclin [].

- Neuroprotection: this compound shows neuroprotective effects by reversing corticosterone-induced neurotoxicity, possibly through cGMP/PKG-dependent pathways and modulation of ERK, CREB, and BDNF [, ].

- Anti-inflammatory effects: this compound may decrease inflammation in cerebral ischemia-reperfusion injury by regulating PKA signaling and reducing pro-inflammatory cytokine production [].

- Mitochondrial function: this compound improves mitochondrial respiration in septic mice by enhancing mitochondrial cAMP/PKA signaling [].

Q3: Does this compound preferentially affect cAMP or cGMP signaling?

A: While this compound inhibits the degradation of both cAMP and cGMP, research suggests that it might preferentially promote NO/guanylyl cyclase/cGMP signaling in the heart, contributing to its beneficial effects in heart failure models [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C26H33N5O4, and its molecular weight is 479.57 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A: While the provided research articles do not detail specific spectroscopic data, X-ray crystallography has been used to determine the structure of PDE2 in complex with this compound, revealing key interactions within the enzyme's active site [, ].

A5: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound. As a result, they do not provide specific details regarding its material compatibility, stability under various conditions, catalytic properties, or applications in computational chemistry modeling.

Q6: How do structural modifications of this compound affect its activity and selectivity?

A: While specific SAR studies are not detailed in the provided articles, research utilizing molecular docking simulations suggests that the hydrophobic pocket induced upon this compound binding to PDE2 significantly contributes to its binding affinity and selectivity []. Further research exploring modifications to the this compound scaffold and their impact on PDE2 binding could provide valuable insights into optimizing its potency and selectivity.

A6: The provided research articles primarily focus on the biological activity of this compound and do not delve into specific details regarding its stability under various conditions or strategies for formulation optimization.

A6: The provided research articles primarily focus on preclinical research and do not provide information regarding SHE (Safety, Health, and Environment) regulations for this compound.

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: The provided research articles primarily focus on the pharmacological effects of this compound and do not provide detailed information regarding its ADME properties.

Q8: What is the in vivo efficacy of this compound in preclinical models?

A8: Preclinical studies demonstrate that this compound exerts various beneficial effects in animal models:

- Reverses cognitive and memory impairments: this compound ameliorates Aβ-induced cognitive deficits in mice, potentially by regulating the hypothalamic-pituitary-adrenal (HPA) axis and modulating CRF and GR expression []. It also reverses functional impairments induced by brain ischemia in mice, possibly through neuroprotective effects and enhanced neuronal plasticity in the hippocampus [].

- Exhibits anxiolytic-like effects: this compound reduces anxiety-like behavior in stressed mice and reverses oxidative stress-induced anxiety [, ]. It also attenuates PTSD-induced anxiety-like behavior in mice, potentially through modulation of cAMP/cGMP signaling in the central amygdala [].

- Reduces alcohol intake: this compound decreases ethanol intake and preference in mice models of PTSD-induced alcohol use disorder, possibly via regulation of cAMP/cGMP signaling in the dorsolateral striatum [].

- Ameliorates pulmonary hypertension: this compound prevents and reverses pulmonary hypertension in animal models, showing additive effects with other therapeutic agents [, ].

- Reduces post-traumatic stress disorder (PTSD) symptoms: this compound ameliorates PTSD-induced alcohol intake disorder and anxiety-like behavior in mice [].

- Improves cardiac function: this compound protects against catecholamine-induced arrhythmia and improves cardiac function after myocardial infarction in mice [].

Q9: What in vitro assays have been used to assess the activity of this compound?

A9: Researchers have utilized various in vitro models to evaluate this compound's effects, including:

- Primary cell cultures: this compound increases cGMP levels in rat cerebral cortical neurons [], modulates calcium handling in stellate ganglia neurons [], and enhances axonal outgrowth in organotypic slice co-cultures [].

- Cell lines: this compound affects cell viability and signaling pathways in hippocampal cell lines (HT-22) [], ovarian cancer cell lines [], mouse alveolar macrophages (MH-S) [], and human embryonic kidney cells (HEK293) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.